

Spectroscopic Data of 2,7-Dimethyl-7H-purine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,7-Dimethyl-7H-purine

CAS No.: 165062-65-7

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Introduction

Purines are fundamental heterocyclic compounds essential for numerous biological processes, serving as building blocks for DNA and RNA and participating in cellular signaling and energy metabolism.[1] Synthetic purine analogs are of significant interest in medicinal chemistry and drug development due to their potential as kinase inhibitors, antiviral agents, and anticancer therapeutics.[2][3] Among these, N-substituted purines, particularly N7-substituted derivatives, have demonstrated noteworthy biological activities.[3][4]

This technical guide provides a comprehensive overview of the spectroscopic data for a specific N7-substituted purine, **2,7-Dimethyl-7H-purine**. Understanding the spectroscopic characteristics of this molecule is crucial for its unambiguous identification, characterization, and for quality control in synthetic and medicinal chemistry applications. This document will delve into the details of its Nuclear Magnetic Resonance (NMR) spectra (^1H and ^{13}C), Mass Spectrometry (MS) data, and Infrared (IR) spectroscopy, providing both the data and an in-depth interpretation.

Molecular Structure

The structure of **2,7-Dimethyl-7H-purine** consists of a purine core with methyl groups attached at the C2 and N7 positions.

Caption: Molecular structure of **2,7-Dimethyl-7H-purine**.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **2,7-Dimethyl-7H-purine**, both ^1H and ^{13}C NMR data are essential for structural confirmation.

^1H NMR Data

The proton NMR spectrum provides information on the number of different types of protons and their chemical environments.

Proton	Chemical Shift (δ) in ppm	Multiplicity	Integration	Assignment
H-6	8.85	s	1H	Purine ring proton
H-8	8.13	s	1H	Purine ring proton
N7-CH ₃	3.95	s	3H	Methyl group on N7
C2-CH ₃	2.84	s	3H	Methyl group on C2

Solvent:
CDCl₃[5][6]

Interpretation of ^1H NMR Spectrum:

The ^1H NMR spectrum of **2,7-Dimethyl-7H-purine** displays four distinct singlet signals, which is consistent with its structure.^{[5][6]}

- The two signals in the aromatic region at 8.85 and 8.13 ppm correspond to the two protons on the purine ring, H-6 and H-8, respectively.^{[5][6]} The downfield shift of these protons is characteristic of protons attached to electron-deficient aromatic systems like purine.
- The signal at 3.95 ppm is assigned to the three protons of the methyl group attached to the N7 atom.^{[5][6]}
- The upfield signal at 2.84 ppm corresponds to the three protons of the methyl group at the C2 position.^{[5][6]}
- The singlet multiplicity for all signals indicates that there are no adjacent protons to cause spin-spin coupling.

^{13}C NMR Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Carbon	Chemical Shift (δ) in ppm	Assignment
C-2	162.8	Purine ring carbon
C-4	157.3	Purine ring carbon
C-8	148.3	Purine ring carbon
C-6	139.4	Purine ring carbon
C-5	125.1	Purine ring carbon
N7-CH ₃	32.0	Methyl carbon on N7
C2-CH ₃	25.9	Methyl carbon on C2
Solvent: CDCl ₃ ^[5]		

Interpretation of ^{13}C NMR Spectrum:

The ^{13}C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in **2,7-Dimethyl-7H-purine**.^[5]

- The five signals in the downfield region (125.1-162.8 ppm) are assigned to the five carbon atoms of the purine ring.^[5] The chemical shifts are consistent with those observed for other purine derivatives.^[7]
- The signals at 32.0 ppm and 25.9 ppm are attributed to the methyl carbons attached to the N7 and C2 positions, respectively.^[5]

Mass Spectrometry (MS)

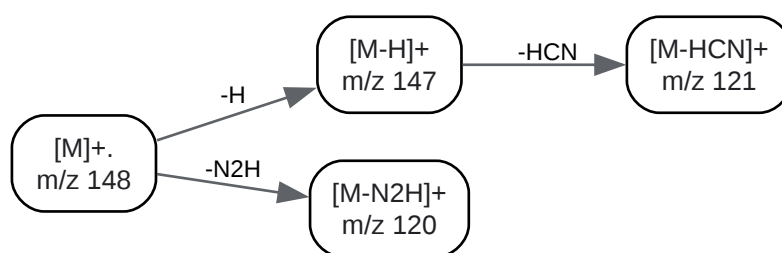
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Ion	m/z	Relative Intensity (%)
$[\text{M}]^+$	148	100
$[\text{M}-\text{H}]^+$	147	23
$[\text{M}-\text{N}]^+$	134	8
$[\text{M}-\text{HCN}]^+$	121	11
$[\text{M}-\text{N}_2\text{H}]^+$	120	20
$[\text{M}-\text{C}_2\text{H}_2\text{N}]^+$	106	10
$[\text{M}-\text{C}_2\text{H}_4\text{N}_2]^+$	94	13
$[\text{M}-\text{C}_3\text{H}_4\text{N}_2]^+$	80	12
$[\text{M}-\text{C}_3\text{H}_3\text{N}_3]^+$	67	9
$[\text{M}-\text{C}_4\text{H}_4\text{N}_3]^+$	53	17
$[\text{M}-\text{C}_4\text{H}_5\text{N}_3]^+$	52	17
$[\text{M}-\text{C}_5\text{H}_6\text{N}_3]^+$	42	35

High-Resolution Mass Spectrometry (HR-MS): Calculated for $C_7H_8N_4$: 148.0749, Found: 148.0744.[5]

Interpretation of Mass Spectrum:

The mass spectrum of **2,7-Dimethyl-7H-purine** shows a molecular ion peak $[M]^+$ at m/z 148, which corresponds to its molecular weight (148.17 g/mol).[5][8] The high-resolution mass spectrometry data confirms the elemental composition as $C_7H_8N_4$. [5] The fragmentation pattern observed is characteristic of purine derivatives and provides further structural confirmation.



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Caption: Simplified fragmentation pathway of **2,7-Dimethyl-7H-purine**.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While specific IR data for **2,7-Dimethyl-7H-purine** is not readily available in the provided search results, a general interpretation based on its structure can be made.

Expected IR Absorptions

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3100-3000	C-H stretch	Aromatic C-H
2960-2850	C-H stretch	Aliphatic C-H (CH ₃)
1620-1580	C=N stretch	Purine ring
1550-1450	C=C stretch	Purine ring
1470-1430	C-H bend	Aliphatic C-H (CH ₃)
1380-1370	C-H bend	Aliphatic C-H (CH ₃)

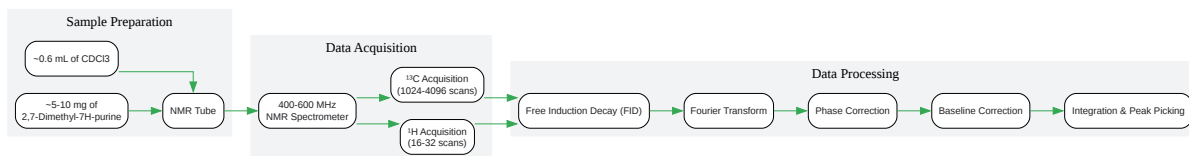
Interpretation of Expected IR Spectrum:

- **C-H Stretching:** The spectrum is expected to show absorption bands corresponding to the stretching vibrations of the aromatic C-H bonds of the purine ring (around 3100-3000 cm⁻¹) and the aliphatic C-H bonds of the two methyl groups (around 2960-2850 cm⁻¹).[\[9\]](#)
- **Ring Vibrations:** The characteristic stretching vibrations of the C=N and C=C bonds within the purine ring are expected to appear in the 1620-1450 cm⁻¹ region.[\[10\]](#)
- **C-H Bending:** The bending vibrations of the methyl groups would be observed in the fingerprint region, typically around 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹.[\[9\]](#)

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, yet field-proven, methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol



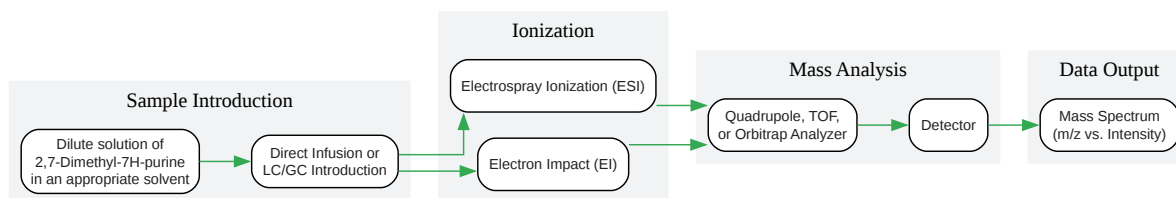
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Caption: Standard workflow for NMR data acquisition and processing.

Detailed Steps:

- **Sample Preparation:** Accurately weigh 5-10 mg of **2,7-Dimethyl-7H-purine** and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **¹H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (typically 16-32) should be averaged to obtain a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.[11]
- **Data Processing:** Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H spectrum and pick the peaks in both spectra to determine the chemical shifts.

Mass Spectrometry Protocol



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Caption: General workflow for mass spectrometry analysis.

Detailed Steps:

- **Sample Preparation:** Prepare a dilute solution of **2,7-Dimethyl-7H-purine** in a suitable volatile solvent such as methanol or acetonitrile.
- **Method Selection:** Choose an appropriate ionization method. Electron Impact (EI) is often used for volatile, thermally stable compounds and provides characteristic fragmentation patterns.[12] Electro spray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds and often yields a prominent molecular ion peak.[13]
- **Data Acquisition:** Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is introduced via direct infusion or a liquid chromatograph (LC).[14] Acquire the mass spectrum over a suitable m/z range.
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For high-resolution mass spectrometry (HR-MS), the exact mass is used to determine the elemental composition.

Infrared Spectroscopy Protocol

Detailed Steps:

- **Sample Preparation:** Prepare the sample using an appropriate method. For solid samples, this can be done by creating a KBr pellet (mixing a small amount of sample with dry potassium bromide and pressing it into a transparent disk) or by using an Attenuated Total Reflectance (ATR) accessory.
- **Background Spectrum:** Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample) to subtract any atmospheric or instrumental interferences.
- **Sample Spectrum:** Place the sample in the IR beam and record the spectrum. A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Conclusion

The spectroscopic data presented in this guide, including ^1H NMR, ^{13}C NMR, and mass spectrometry, provide a comprehensive and unambiguous characterization of **2,7-Dimethyl-7H-purine**. These data are indispensable for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development for confirming the identity and purity of this compound. The detailed interpretation and standardized protocols outlined herein serve as a valuable resource for the scientific community, ensuring the reliability and reproducibility of experimental results involving this important purine derivative.

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